molecular formula C12H18ClNOS B1447656 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823912-39-5

3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1447656
CAS RN: 1823912-39-5
M. Wt: 259.8 g/mol
InChI Key: GHXGINFYLKJDDA-UHFFFAOYSA-N
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Description

The compound “3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the molecular formula C12H18ClNOS . It is used for pharmaceutical testing . The 8-azabicyclo[3.2.1]octane scaffold in this compound is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process has attracted attention from many research groups worldwide due to its application in the synthesis of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids . The furan-2-ylmethyl and sulfanyl groups are attached to this scaffold, contributing to the compound’s unique properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This process involves a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 259.80 . Other properties such as boiling point and specific storage conditions are not provided in the available sources .

Scientific Research Applications

Synthesis and Transformations

  • Improved Syntheses

    The synthesis of derivatives related to 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has been improved, including the formation of tetrachlorooxabicyclooctenones and their subsequent transformations, which demonstrate their potential in creating structurally diverse compounds (Sendelbach et al., 1999).

  • Efficient Synthesis Processes

    An efficient four-step synthesis process for creating 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, a compound structurally similar to the target molecule, has been developed. This showcases the versatility of such structures in synthesis applications (Connolly et al., 2010).

  • Synthetic Utility in Complex Molecules

    These compounds play a crucial role in the synthesis of more complex molecules. For instance, they have been used as intermediates in the synthesis of polyhydroxylated derivatives and antitumor molecules (Khlevin et al., 2012).

Chemical Properties and Reactions

  • Chemical Reactivity

    These compounds demonstrate varied reactivity, making them useful in diverse chemical reactions, such as cyclization and hydrogenation, which are essential in medicinal chemistry and drug design (Sonnleitner et al., 2020).

  • Conformational Studies

    Studies on the conformation and structure of these compounds contribute significantly to understanding their chemical behavior, which is crucial for designing drugs with specific biological activities (Diez et al., 1991).

Potential Applications in Drug Development

  • Neurological Disorders Treatment: Derivatives of this compound, like (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide, have been identified as potential treatments for cognitive impairment associated with neurological disorders, showcasing the medical relevance of these structures (Mazurov et al., 2012).

Future Directions

The future directions for the research and development of this compound could involve further exploration of its synthesis methodologies and potential biological activities. Given its structural similarity to tropane alkaloids, it may have potential applications in pharmaceutical research .

properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-2-11(14-5-1)8-15-12-6-9-3-4-10(7-12)13-9;/h1-2,5,9-10,12-13H,3-4,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXGINFYLKJDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SCC3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

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